

An In-depth Technical Guide to H-89 Dihydrochloride Hydrate

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Compound of Interest

Compound Name: *H-89 dihydrochloride hydrate*

Cat. No.: *B1255374*

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Introduction: **H-89 dihydrochloride hydrate** is a potent, cell-permeable, and widely utilized chemical inhibitor in biomedical research.^[1] Initially characterized as a highly selective and potent inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA), it has been instrumental in elucidating the roles of PKA in a vast array of cellular processes.^[1] Its mechanism involves competitive binding at the ATP site of the PKA catalytic subunit.^{[1][2]} However, extensive research has revealed that H-89 also affects other kinases and cellular targets, making a thorough understanding of its molecular profile crucial for the accurate interpretation of experimental results.^[2] This guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental applications of **H-89 dihydrochloride hydrate** for researchers, scientists, and drug development professionals.

Molecular and Chemical Properties

H-89 is an isoquinoline sulfonamide derivative.^{[1][3]} The dihydrochloride hydrate form enhances its solubility for experimental use. Its chemical and physical properties are summarized below.

Table 1: Chemical Identification of **H-89 Dihydrochloride Hydrate**

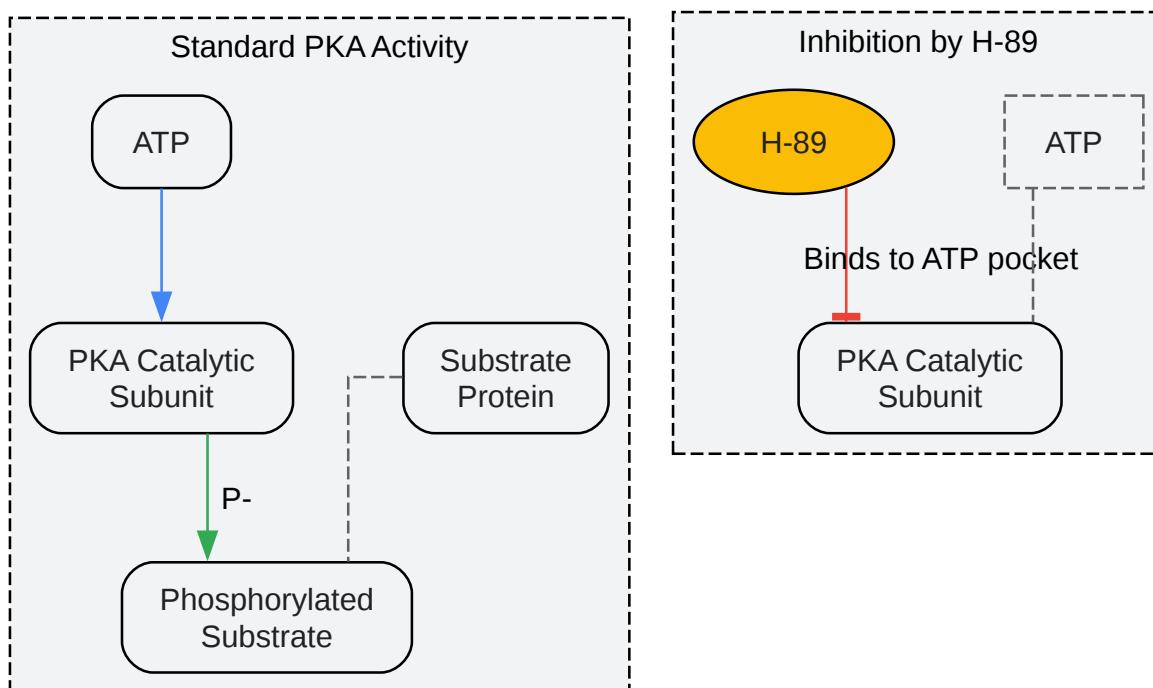
Identifier	Value	Reference
IUPAC Name	N-[2-[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride	[4]
Synonyms	H-89 2HCl, Protein Kinase Inhibitor H-89	[4][5][6]
CAS Number	130964-39-5	[7]
Molecular Formula	C ₂₀ H ₂₀ BrN ₃ O ₂ S · 2HCl · xH ₂ O	
Molecular Weight	519.28 g/mol (anhydrous basis)	[7]
InChI Key	GKFFJFGBWAGAFD-HZBIHQSRSA-N	
SMILES	O.Cl.Cl.Brc1ccc(\C=C\CNCCN S(=O)(=O)c2cccc3cnccc23)cc1	

Table 2: Physical and Solubility Properties of **H-89 Dihydrochloride Hydrate**

Property	Value	Reference
Appearance	White to off-white crystalline solid or powder	[5]
Purity	≥98% (by HPLC)	[5][7]
Solubility	DMSO: ≥51.9 mg/mL (100 mM)	[7][8][9][10]
Water: ~13-25 mg/mL	[7]	
Ethanol: ~0.15-2 mg/mL	[6][9]	
Storage Conditions	Store at 2-8°C or -20°C, desiccated. Protect from light.	[5][7][9]

Mechanism of Action

H-89's primary mechanism of action is the potent and reversible inhibition of the PKA catalytic subunit. It functions as an ATP-competitive inhibitor, binding to the ATP pocket on the kinase and thereby preventing the phosphorylation of PKA substrates.^{[1][11]} While its affinity for PKA is high, H-89 is not entirely specific and can inhibit a range of other kinases, particularly at higher concentrations. This promiscuity is a critical consideration in experimental design.



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Caption: ATP-competitive inhibition of PKA by H-89.

Table 3: Kinase Inhibition Profile of H-89

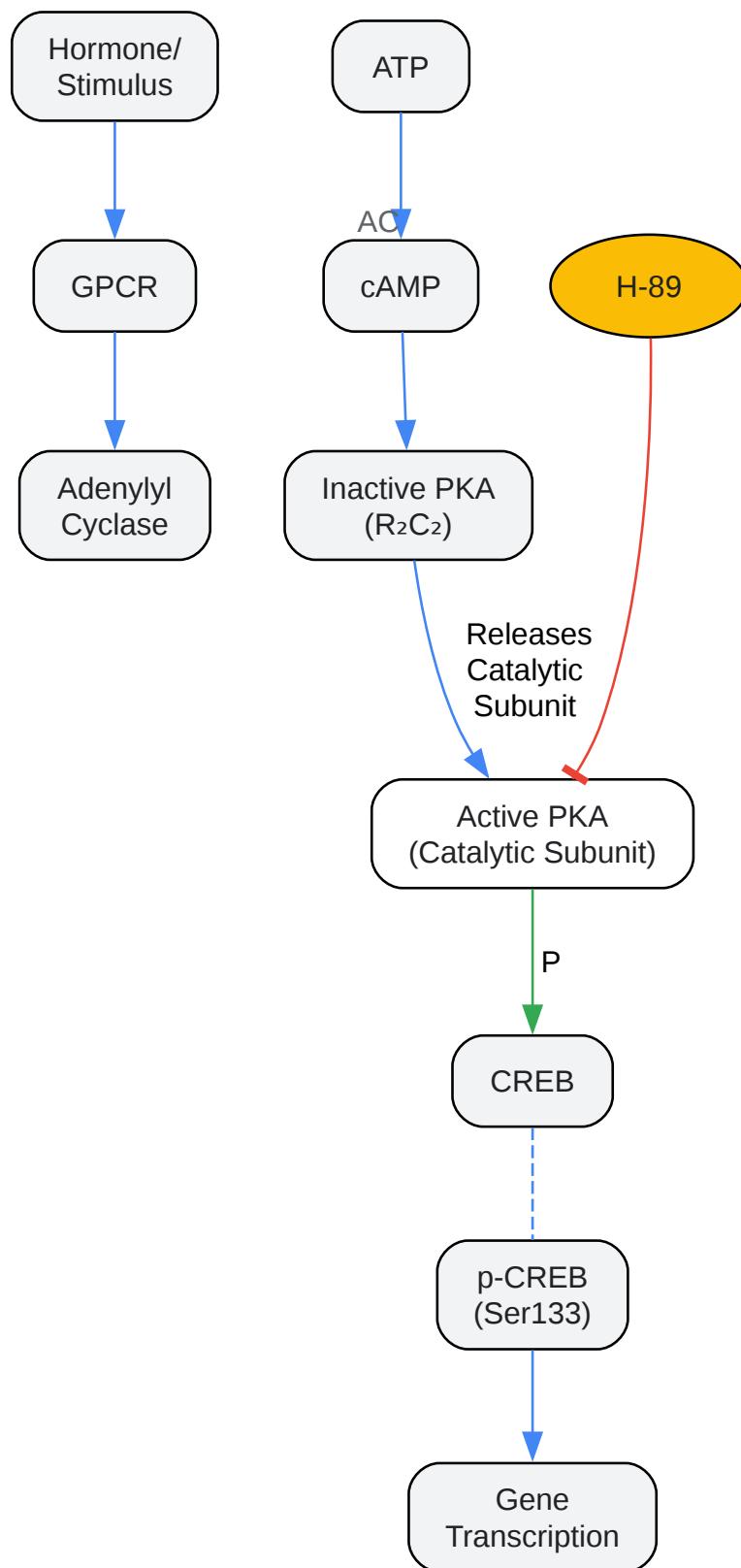
Kinase Target	Inhibition Constant (K _i)	50% Inhibitory Concentration (IC ₅₀)	Reference
Protein Kinase A (PKA)	48 nM	48 - 135 nM	[1][2][7][8][11][12]
S6 Kinase 1 (S6K1)	-	80 nM	[2][6][7][8]
Mitogen- and Stress-activated Kinase 1 (MSK1)	-	120 nM	[2][6][7][8]
Rho-associated Kinase II (ROCKII)	-	270 nM	[2][6][7][8]
Protein Kinase G (PKG)	0.48 μM	-	[8]
Protein Kinase B α (PKB α / Akt)	-	2.6 μM	[2][6][7][8]
MAPK-activated Protein Kinase 1b (MAPKAP-K1b)	-	2.8 μM	[2][7][8]
Myosin Light Chain Kinase (MLCK)	28.3 μM	-	[13]
Protein Kinase C (PKC)	31.7 μM	-	[13]
Casein Kinase I	38.3 μM	-	[13]
CaM Kinase II	29.7 μM	-	[13]

Key Signaling Pathways Modulated by H-89

H-89 is a powerful tool for interrogating signaling pathways, primarily the canonical PKA pathway. However, its off-target effects necessitate careful experimental design and interpretation.

Inhibition of the cAMP/PKA/CREB Pathway

The canonical cAMP signaling pathway involves the activation of PKA by cAMP, leading to the phosphorylation of numerous downstream targets. A key substrate is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation at Serine 133, regulates gene expression. H-89 directly blocks the PKA catalytic subunit, preventing CREB phosphorylation and subsequent gene transcription.[\[14\]](#)[\[15\]](#)

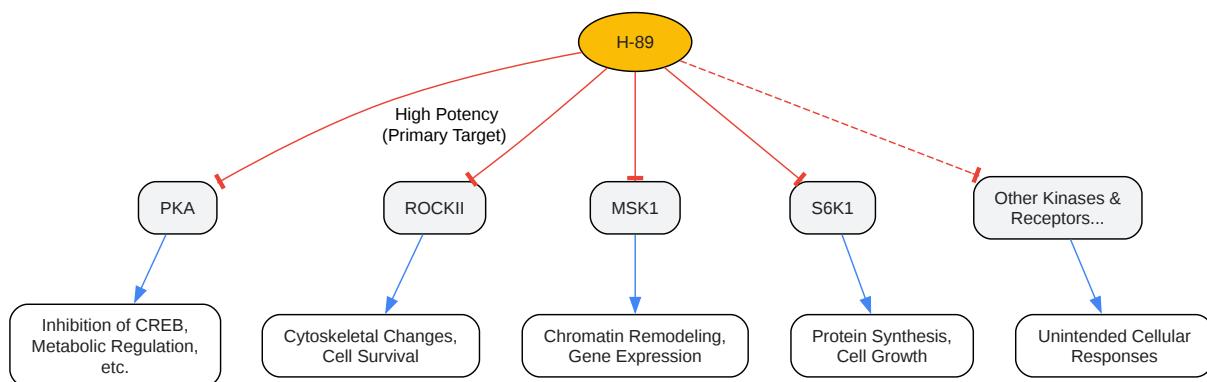
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Caption: H-89 blocks the canonical cAMP/PKA/CREB signaling pathway.

Off-Target Effects and Pathway Crosstalk

While effective against PKA, H-89's utility can be complicated by its inhibition of other kinases, such as ROCKII and MSK1, and its effects on other cellular components like β -adrenergic receptors.[\[3\]](#)[\[8\]](#)[\[16\]](#)

- **ROCK Inhibition:** The inhibitory effect on ROCKII is particularly relevant, as H-89 has been shown to enhance the survival of dissociated human embryonic stem cells through ROCK inhibition, a PKA-independent effect.[\[7\]](#)[\[17\]](#) This highlights that cellular phenotypes observed with H-89 treatment may not be solely attributable to PKA.[\[3\]](#)[\[18\]](#)[\[19\]](#)
- **TGF- β Pathway Interaction:** In some contexts, the PKA pathway exhibits crosstalk with the TGF- β pathway. One study demonstrated that H-89 blocked TGF- β 1-induced PKA activation and phosphorylation of CREB in retinal pigment epithelial cells.[\[14\]](#)
- **PI3K/Akt Pathway:** In Caco-2 colon cancer cells, H-89 treatment paradoxically led to the activation of the pro-survival kinase Akt/PKB in a PI3-kinase-dependent manner.[\[20\]](#)



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Caption: H-89's primary target (PKA) and significant off-targets.

Experimental Protocols

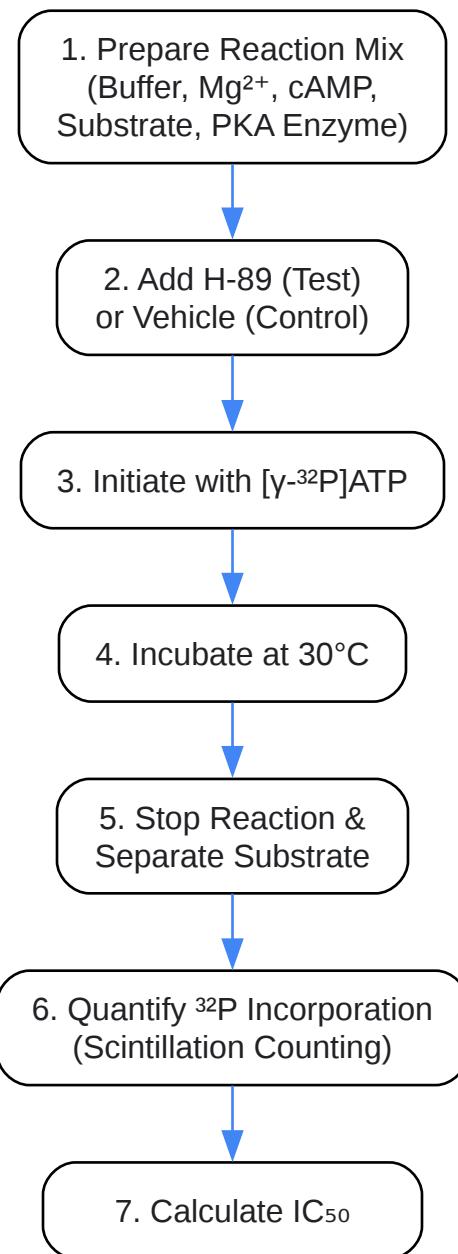
Below are detailed methodologies for common experiments utilizing H-89 to probe kinase activity and signaling pathways.

In Vitro PKA Activity Assay

This protocol is adapted from cell-free assays used to determine the inhibitory constant of H-89.^[8] It measures the transfer of radiolabeled phosphate from ATP to a substrate protein.

Methodology:

- Prepare Reaction Mixture: In a final volume of 200 μ L, combine 50 mM Tris-HCl (pH 7.0), 10 mM magnesium acetate, 2 mM EGTA, and 1 μ M cAMP.
- Add Substrate and Enzyme: Add 100 μ g of a suitable PKA substrate (e.g., histone H2B) and 0.5 μ g of purified PKA enzyme.
- Add Inhibitor: Add H-89 at various concentrations to respective tubes. Include a vehicle control (e.g., DMSO).
- Initiate Reaction: Start the phosphorylation reaction by adding [γ -³²P]ATP (e.g., 3.3-20 μ M, with \sim 4 x 10⁵ cpm).
- Incubate: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes).
- Stop and Separate: Stop the reaction (e.g., by adding a strong acid or spotting onto phosphocellulose paper) and separate the phosphorylated substrate from the free [γ -³²P]ATP.
- Quantify: Measure the incorporated radioactivity using a scintillation counter.
- Analyze: Plot the percentage of PKA activity against the inhibitor concentration to determine the IC₅₀ value.



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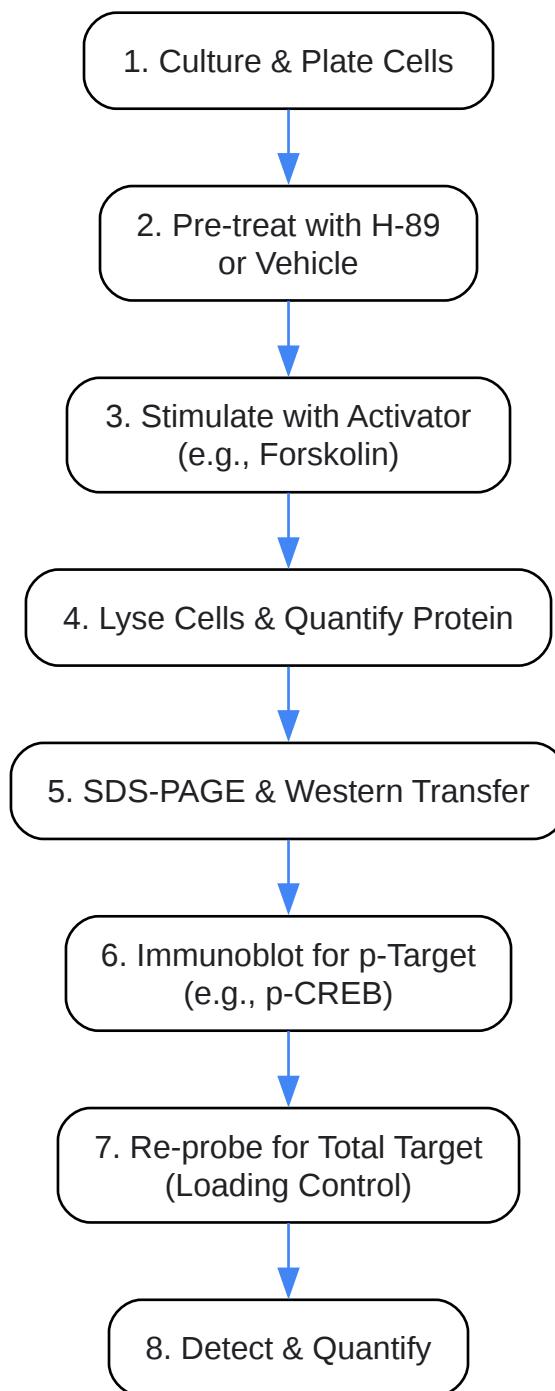
Caption: General workflow for an in vitro PKA kinase inhibition assay.

Western Blot Analysis of PKA Substrate Phosphorylation

This protocol is used to assess the efficacy of H-89 in intact cells by measuring the phosphorylation state of a known PKA substrate, such as CREB.[9][14][21]

Methodology:

- Cell Culture and Plating: Culture cells (e.g., SK-N-MC or ARPE-19) to an appropriate confluence in multi-well plates.
- Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for several hours or overnight.
- Inhibitor Pre-treatment: Treat cells with various concentrations of H-89 (e.g., 1-30 μ M) or vehicle (DMSO) for a specified duration (e.g., 30-60 minutes).
- Stimulation: Stimulate the PKA pathway by adding an activator, such as 10-30 μ M Forskolin or 10 ng/mL TGF- β 1, for a short period (e.g., 10-60 minutes).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
 - Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-CREB Ser133).
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody.
 - Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-CREB) to serve as a loading control.
- Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.

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